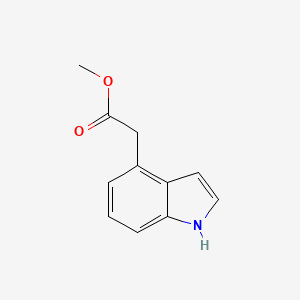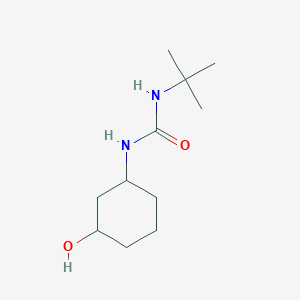![molecular formula C8H11NS B14050487 6,6-Dimethyl-5,6-dihydro-4H-thieno[2,3-c]pyrrole](/img/structure/B14050487.png)
6,6-Dimethyl-5,6-dihydro-4H-thieno[2,3-c]pyrrole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,6-Dimethyl-5,6-dihydro-4H-thieno[2,3-c]pyrrole is a heterocyclic compound that features a fused ring system consisting of a thieno and pyrrole moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6,6-Dimethyl-5,6-dihydro-4H-thieno[2,3-c]pyrrole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of thiophene derivatives and amines, which undergo cyclization reactions to form the desired compound . Specific reaction conditions, such as temperature, solvent, and catalysts, play a crucial role in optimizing the yield and purity of the product.
Industrial Production Methods
While detailed industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis can be applied. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure consistent production of high-purity compounds.
Analyse Chemischer Reaktionen
Types of Reactions
6,6-Dimethyl-5,6-dihydro-4H-thieno[2,3-c]pyrrole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: Reduction reactions can convert certain functional groups within the compound to their corresponding reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the thieno or pyrrole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility for further applications.
Wissenschaftliche Forschungsanwendungen
6,6-Dimethyl-5,6-dihydro-4H-thieno[2,3-c]pyrrole has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential pharmaceutical applications.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Wirkmechanismus
The mechanism by which 6,6-Dimethyl-5,6-dihydro-4H-thieno[2,3-c]pyrrole exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. Pathways involved may include signal transduction, metabolic processes, or gene expression regulation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6-Methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-one
- 6,6-Dimethyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-one
- 6-Methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-one 7,7-dioxide
Uniqueness
6,6-Dimethyl-5,6-dihydro-4H-thieno[2,3-c]pyrrole is unique due to its specific ring fusion and substitution pattern, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications where other similar compounds may not be as effective .
Eigenschaften
Molekularformel |
C8H11NS |
|---|---|
Molekulargewicht |
153.25 g/mol |
IUPAC-Name |
6,6-dimethyl-4,5-dihydrothieno[2,3-c]pyrrole |
InChI |
InChI=1S/C8H11NS/c1-8(2)7-6(5-9-8)3-4-10-7/h3-4,9H,5H2,1-2H3 |
InChI-Schlüssel |
CJTBZTRRTVTUDE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C2=C(CN1)C=CS2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![1-(2,2-Difluorobenzo[D][1,3]dioxol-5-YL)ethan-1-OL](/img/structure/B14050459.png)




